N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
Description
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H7F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to an amidoxime functional group.
Properties
CAS No. |
40067-66-1 |
|---|---|
Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) |
InChI Key |
PVKWCVFBDWTUAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
The synthesis of N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of 2-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The amidoxime group can form hydrogen bonds with target molecules, further influencing their function .
Comparison with Similar Compounds
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds such as 3-(Trifluoromethyl)benzamidoxime and 3,5-Bis(trifluoromethyl)benzamidoxime. These compounds share the trifluoromethyl group but differ in the position and number of these groups on the benzene ring. The unique positioning of the trifluoromethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research
Biological Activity
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure
The compound's structure can be represented as follows:
This compound features a hydroxyl group and a trifluoromethyl group attached to a benzenecarboximidamide backbone, which is crucial for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of hydroxamidines, including derivatives similar to this compound. These compounds have shown selective inhibition of Gram-negative bacterial RNA polymerase (RNAP), which is pivotal for bacterial transcription. For example, CBR703, a prototype hydroxamidine, demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli .
Table 1: Antibacterial Activity of Hydroxamidines
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CBR703 | E. coli | 0.5 µg/mL |
| CBR Hydroxamidine | Pseudomonas aeruginosa | 1.0 µg/mL |
| CBR703 | Klebsiella pneumoniae | 0.8 µg/mL |
This data indicates that this compound could potentially exhibit similar antibacterial properties due to structural similarities.
Anticancer Activity
The anticancer potential of related compounds has also been investigated. For instance, studies on arylthiourea derivatives revealed significant cytotoxic effects against various cancer cell lines. In vitro tests showed that these compounds could induce apoptosis in cancer cells by affecting cell cycle progression .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.41 |
| Compound B | HCT-116 | 9.71 |
| This compound (Predicted) | PC3 | <10 |
The predicted IC50 value for this compound suggests promising anticancer activity, warranting further investigation.
The mechanism by which this compound exerts its biological effects may involve modulation of key enzymatic pathways or interaction with specific cellular targets such as RNAP in bacteria or apoptosis-related proteins in cancer cells. The presence of the hydroxyl and trifluoromethyl groups likely enhances its binding affinity to these targets.
Case Studies
- Antibacterial Efficacy : A study conducted on the efficacy of hydroxamidines against multi-drug resistant E. coli strains demonstrated that compounds with similar structures effectively reduced bacterial load in vitro and in vivo models .
- Cytotoxic Effects : In another investigation, the effects of arylthiourea derivatives on MCF-7 breast cancer cells showed that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
